1-Bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene is an organic compound characterized by a benzene ring substituted with a bromine atom, a chlorophenyl group, and a sulfanylmethyl group. This compound is part of the broader class of bromochlorobenzenes, which are known for their diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene can be synthesized through various methods, including:
Sandmeyer Reaction: Starting from 2-chloroaniline, diazotization followed by a Sandmeyer reaction can yield the desired compound.
Industrial Production Methods: In an industrial setting, large-scale synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, specific solvents, and temperature control to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into corresponding oxo derivatives.
Reduction: Reduction processes can lead to the formation of reduced forms of the compound.
Substitution Reactions: Substitution reactions, such as nucleophilic aromatic substitution, can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with Lewis acids like aluminum chloride (AlCl₃), facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Amines, ethers, and esters.
Scientific Research Applications
1-Bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 1-Bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes, while its antioxidant properties could be due to the scavenging of free radicals.
Comparison with Similar Compounds
1-Bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene is unique due to its specific arrangement of substituents on the benzene ring. Similar compounds include:
1-Bromo-3-chlorobenzene: Different positioning of the chlorine atom.
1-Bromo-4-chlorobenzene: Para-substituted variant.
2-Bromo-3-chlorobenzene: Meta-substituted variant.
These compounds differ in their chemical reactivity and biological activities, highlighting the importance of structural variations in determining their properties and applications.
Properties
IUPAC Name |
1-bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClS/c14-13-7-2-1-4-10(13)9-16-12-6-3-5-11(15)8-12/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQBJJLOAGVDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC(=CC=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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